2-Bromothieno[3,2-b]pyridine
Overview
Description
2-Bromothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Bromothieno[3,2-b]pyridine and its derivatives has been a subject of interest in recent years . Various methods have been developed, many of which involve the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of 2-Bromothieno[3,2-b]pyridine consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromothieno[3,2-b]pyridine are not detailed in the search results, thieno[2,3-b]pyridines in general are known to participate in a variety of chemical reactions. These include reactions with Grignard reagents, copper catalysis, and direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis
2-Bromothieno[3,2-b]pyridine is a solid substance with a molecular weight of 214.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Building Block for Drug Discovery
- Synthesis of Arylthieno[2,3-b]pyridines: 2-Bromothieno[3,2-b]pyridine derivatives have been used as a building block in drug discovery. A study demonstrated the synthesis of 4-Arylthieno[2,3-b]pyridines via regioselective bromination, highlighting its potential in this field (Lucas et al., 2015).
Synthesis and Functionalization
- Telescoped Synthesis Procedures: Improved synthesis methods for bromothieno[3,2-c]pyridine derivatives, such as a telescoped procedure using tributylamine, have been developed. This method reduces risks associated with classical procedures (Boros & Kaldor, 2015).
- Study of Fluorescence Behavior: The effect of donor-acceptor substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives was explored. This research contributes to the understanding of their absorption and emission properties (Toche & Chavan, 2013).
Applications in Tumor Cell Growth Inhibition
- Evaluation in Tumor Cells: Certain derivatives of 2-Bromothieno[3,2-b]pyridine were evaluated for their ability to inhibit tumor cell growth. This study explored the structure-activity relationships and their effects on cell cycle distribution and apoptosis (Queiroz et al., 2011).
Advances in Synthetic Chemistry
- Lithiation and Substitution Studies: Lithiation as a route to creating various substituted thieno[2,3-b]pyridines has been studied, showcasing the versatility and potential applications of these compounds in synthetic chemistry (Klemm & Merrill, 1974).
Antitumor Activities of Derivatives
- Synthesis and Antitumor Activities: Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, showed promising antitumor activities against various human tumor cell lines, providing insights into potential therapeutic applications (Queiroz et al., 2010).
Safety And Hazards
The safety data sheet for 2-Bromothieno[3,2-b]pyridine indicates that it is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-bromothieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVXOMKKYDVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529354 | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothieno[3,2-b]pyridine | |
CAS RN |
94191-15-8 | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94191-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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